molecular formula C11H9F6N B11728028 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine

Cat. No.: B11728028
M. Wt: 269.19 g/mol
InChI Key: XZVLPLYLRJJJFV-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine is a research chemical with the molecular formula C11H9F6N and a molecular weight of 269.19 g/mol. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions.

Preparation Methods

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclopropylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives[][3].

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives[][3].

    Substitution: The trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form substituted derivatives[][3].

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cyclopropanone derivatives, while reduction results in amine derivatives[3][3].

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine can be compared with other similar compounds, such as:

    3,5-Bis(trifluoromethyl)phenyl isothiocyanate:

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar to the isothiocyanate derivative, this compound is used in the synthesis of trifluoromethyl-containing compounds and has different reactivity due to the presence of the isocyanate group.

The uniqueness of this compound lies in its combination of a cyclopropane ring and trifluoromethyl-substituted phenyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H9F6N

Molecular Weight

269.19 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C11H9F6N/c12-10(13,14)7-3-6(9(18)1-2-9)4-8(5-7)11(15,16)17/h3-5H,1-2,18H2

InChI Key

XZVLPLYLRJJJFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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